N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide
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Overview
Description
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide is a synthetic compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide typically involves multiple steps. One common method starts with the reaction of an appropriate imidazolidinone derivative with a phenylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial ribosomal RNA, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, it can act as a weak, reversible inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antimicrobial with a similar structure but different substituents.
Acetanilide: A simpler compound with an acetamide group attached to a phenyl ring.
Uniqueness
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like acetanilide, it possesses an imidazolidinone ring that enhances its potential for diverse applications .
Properties
CAS No. |
656807-51-1 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[(S)-(4-methyl-2,5-dioxoimidazolidin-4-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)14-10(9-6-4-3-5-7-9)13(2)11(18)15-12(19)16-13/h3-7,10H,1-2H3,(H,14,17)(H2,15,16,18,19)/t10-,13?/m0/s1 |
InChI Key |
MTRWZRJXUNDCFL-NKUHCKNESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
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